1,2-Dimethoxy-4-(propargyloxy)benzene
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,2-dimethoxy-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O3/c1-4-7-14-9-5-6-10(12-2)11(8-9)13-3/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
MVQYLCCFLXTECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC#C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 1,2-Dimethoxy-4-(propargyloxy)benzene and related compounds:
Physical and Spectral Properties
- Boiling Points: Methyleugenol has a boiling point of 244°C , while the propargyloxy analog is expected to have a higher boiling point due to increased molecular weight and polarity.
- Spectral Data: Propargyloxy derivatives exhibit distinct NMR signals (e.g., ~2.5 ppm for terminal alkyne protons) and IR absorption (~3300 cm⁻¹ for C≡C-H stretch). Methyleugenol shows allyl proton resonances at δ 5.0–6.0 ppm .
Preparation Methods
Protocol with Tetrabutylammonium Bromide (TBAB)
Reagents :
-
1,2-Dimethoxy-4-hydroxybenzene (10 mmol)
-
Propargyl bromide (15 mmol)
-
K₂CO₃ (30 mmol)
-
TBAB (0.5 mmol)
-
Solvent: Toluene/water (1:1)
Procedure :
-
Combine starting material, K₂CO₃, and TBAB in toluene/water.
-
Add propargyl bromide dropwise at 40°C.
-
Reflux for 5 hours.
Yield : 70–78% (lower than Williamson due to competing hydrolysis).
Microwave-Assisted Synthesis for Rapid Reaction
Microwave irradiation significantly reduces reaction times while maintaining high yields, making it ideal for high-throughput applications.
Accelerated Protocol
Conditions :
-
Microwave power: 150 W
-
Temperature: 100°C
-
Time: 20–30 minutes
Yield : 82% (comparable to conventional heating).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson (Cs₂CO₃) | 84 | 4 | High | Moderate |
| PTC (TBAB) | 78 | 5 | Industrial | Low |
| Microwave | 82 | 0.5 | Lab-scale | High |
Trade-offs :
-
Williamson : Highest yield but requires anhydrous conditions.
-
PTC : Scalable but lower yield due to aqueous side reactions.
-
Microwave : Fast but limited to small batches.
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.72 (d, 2H, OCH₂C≡CH), 6.45–6.90 (m, 3H, Ar-H), 2.51 (t, 1H, C≡CH).
-
¹³C NMR : δ 56.1 (OCH₃), 78.9 (C≡CH), 115–150 (aromatic carbons).
Purity :
Q & A
Q. What are the optimal synthetic routes for 1,2-Dimethoxy-4-(propargyloxy)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl ether formation involves reacting 1,2-dimethoxy-4-hydroxybenzene with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux, 12–18 hours). Yields (65–70%) depend on solvent choice, temperature, and catalyst loading . Table 1 : Synthesis Optimization
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Propargyl bromination | K₂CO₃, acetone, reflux, 18 h | 65% | |
| CuAAC coupling | Cu powder, DMF, 100°C, 2 h | 70% |
Q. Which spectroscopic techniques are most effective for characterizing 1,2-Dimethoxy-4-(propargyloxy)benzene?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, propargyl CH₂ at δ 4.6–4.8 ppm) .
- IR Spectroscopy : Detect alkynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods, closed systems, and personal protective equipment (PPE: nitrile gloves, safety goggles).
- Avoid skin contact; propargyloxy derivatives may exhibit irritancy .
- Store in sealed containers under dry conditions to prevent oxidation .
Advanced Research Questions
Q. How does stereochemistry (Z/E isomerism) influence the biological activity of derivatives like 1,2-Dimethoxy-4-(propargyloxy)benzene?
- Methodological Answer : Fluorinated analogs (e.g., Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene) show isomer-dependent activity. The E-isomer is twice as potent as the Z-isomer in attracting Bactrocera dorsalis flies. Stereochemical analysis via NOESY NMR or chiral HPLC is essential for activity correlation .
Q. What mechanisms underlie the compound’s bioactivity in biochemical pathways?
- Methodological Answer : Propargyloxy groups act as electrophilic motifs, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking (AutoDock Vina) and metabolomic profiling (LC-MS) can map interactions with targets like cytochrome P450 .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) approaches, including factorial analysis of solvent (DMF vs. acetone) and catalyst (Cu⁰ vs. Cu⁺), clarify optimal parameters. For example, DMF increases CuAAC efficiency but may degrade acid-sensitive substrates .
Q. What computational tools predict feasible synthetic routes or metabolic pathways?
- Methodological Answer : Tools like Reaxys and PISTACHIO integrate retrosynthetic algorithms. For 1,2-Dimethoxy-4-(propargyloxy)benzene, precursor scoring identifies 1,2-dimethoxy-4-hydroxybenzene and propargyl bromide as high-priority starting materials. Machine learning models (e.g., Template Relevance Heuristic) prioritize routes with >90% plausibility .
Q. How do storage conditions affect the compound’s stability and experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
